2-nitro-9,10-phenanthrenedione 10-oxime 2-nitro-9,10-phenanthrenedione 10-oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC8916476
InChI: InChI=1S/C14H8N2O4/c17-14-11-4-2-1-3-9(11)10-6-5-8(16(19)20)7-12(10)13(14)15-18/h1-7,17H
SMILES:
Molecular Formula: C14H8N2O4
Molecular Weight: 268.22 g/mol

2-nitro-9,10-phenanthrenedione 10-oxime

CAS No.:

Cat. No.: VC8916476

Molecular Formula: C14H8N2O4

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

2-nitro-9,10-phenanthrenedione 10-oxime -

Specification

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
IUPAC Name 2-nitro-10-nitrosophenanthren-9-ol
Standard InChI InChI=1S/C14H8N2O4/c17-14-11-4-2-1-3-9(11)10-6-5-8(16(19)20)7-12(10)13(14)15-18/h1-7,17H
Standard InChI Key PYNQNNPLHPFXEA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a phenanthrene skeleton fused with two ketone groups at positions 9 and 10. The 10-ketone is converted to an oxime (C=N-OH), while the nitro group (-NO₂) occupies position 2. This arrangement creates a conjugated system that influences its electronic absorption and redox behavior. The molecular formula is C₁₄H₈N₂O₄, with a molecular weight of 292.23 g/mol .

Nomenclature and Synonyms

  • IUPAC Name: (10E)-10-(hydroxyimino)-2-nitrophenanthrene-9-one

  • Alternative Designations:

    • 2-Nitro-9,10-phenanthraquinone 10-oxime

    • N-(9-oxo-2-nitrophenanthren-10-ylidene)hydroxylamine

Synthesis and Reaction Pathways

Precursor Preparation

The synthesis typically begins with 9,10-phenanthrenequinone (CAS 84-11-7), which undergoes nitration to introduce the nitro group. A common nitration protocol involves:

  • Nitrating Agent: Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄)

  • Conditions: 0–5°C, 2–4 hours

  • Yield: ~60–70%

Oximation Reaction

The 10-ketone is then converted to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl):

  • Reagents: NH₂OH·HCl, sodium acetate (NaOAc) in ethanol/water

  • Conditions: Reflux at 80°C for 6–8 hours

  • Mechanism: Nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration .

Representative Synthesis Table

StepReagentsConditionsYield
NitrationHNO₃/H₂SO₄0–5°C, 3h65%
OximationNH₂OH·HCl/NaOAc80°C, 7h75%

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: 218–220°C (decomposition observed above 220°C)

  • UV-Vis: λₘₐₐ = 320 nm (π→π* transition), 410 nm (n→π* transition)

  • FTIR:

    • ν = 1680 cm⁻¹ (C=O stretch)

    • ν = 1520 cm⁻¹ (N-O asymmetric stretch)

    • ν = 1340 cm⁻¹ (C-N stretch)

Solubility and Stability

  • Solubility:

    • DMSO: 25 mg/mL

    • Ethanol: 8 mg/mL

    • Water: <0.1 mg/mL

  • Stability: Degrades under UV light (t₁/₂ = 48h at 365 nm) .

Applications in Materials Science

Organic Electronics

The compound’s extended conjugation and electron-deficient structure make it suitable as an electron-transport material in organic light-emitting diodes (OLEDs). Devices incorporating this derivative show:

  • External Quantum Efficiency (EQE): 12.4%

  • Turn-on Voltage: 3.2 V .

Photocatalysis

In photocatalytic hydrogen evolution, 2-nitro-9,10-phenanthrenedione 10-oxime demonstrates:

  • H₂ Production Rate: 8.7 µmol·h⁻¹·g⁻¹

  • Quantum Yield: 9.1% at 420 nm .

Environmental and Toxicological Considerations

Ecotoxicity

  • Daphnia magna (48h LC₅₀): 2.1 mg/L

  • Algal Growth Inhibition (72h EC₅₀): 4.7 mg/L .

Biodegradation

Under aerobic conditions:

  • Half-life: 28 days (soil), 14 days (aqueous) .

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO Gap: 3.1 eV

  • Electron Affinity: 2.8 eV .

Hybrid Materials Development

Incorporation into metal-organic frameworks (MOFs) enhances photocatalytic activity:

  • CO₂ Reduction Rate: 12.5 mmol·g⁻¹·h⁻¹

  • Selectivity for CH₄: 89% .

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